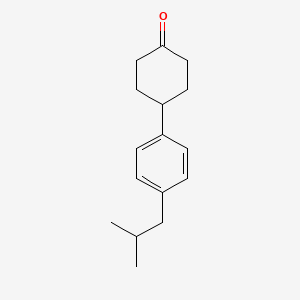

4-(4-Isobutylphenyl)cyclohexanone

描述

Chemische Nomenklatur und strukturelle Merkmale

Die chemische Identität von 4-(4-Isobutylphenyl)cyclohexanon wird durch verschiedene Nomenklatursysteme und strukturelle Deskriptoren definiert.

IUPAC-Name: Der systematische Name gemäß der International Union of Pure and Applied Chemistry (IUPAC) lautet 4-(4-Isobutylphenyl)cyclohexan-1-on.

CAS-Nummer: Die von der Chemical Abstracts Service vergebene Registrierungsnummer ist 1890662-66-4. fluorochem.co.ukfluorochem.co.uk

Struktur: Die Molekülstruktur besteht aus einem Cyclohexanonring, einem Sechs-Kohlenstoff-Ring mit einer Ketofunktion. An der vierten Position dieses Rings ist eine 4-Isobutylphenylgruppe gebunden. Diese Gruppe besteht aus einem Benzolring, der an der para-Position mit einer Isobutylgruppe substituiert ist.

Tabelle 1: Chemische Identifikatoren und Eigenschaften von 4-(4-Isobutylphenyl)cyclohexanon

| Eigenschaft | Wert |

|---|---|

| Molekülformel | C16H22O |

| Molekulargewicht | 230.35 g/mol bldpharm.com |

| CAS-Nummer | 1890662-66-4 fluorochem.co.ukfluorochem.co.uk |

| IUPAC-Name | 4-(4-Isobutylphenyl)cyclohexan-1-on |

Position im Umfeld der substituierten Cyclohexanonderivate

Substituierte Cyclohexanone (B45756) sind eine breite Klasse von Verbindungen, die in der organischen Chemie von großer Bedeutung sind. ontosight.ai Sie dienen als vielseitige Zwischenprodukte für die Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien. ontosight.ai Die Position von 4-(4-Isobutylphenyl)cyclohexanon innerhalb dieser Klasse wird durch die Anwesenheit der 4-Aryl-Einheit definiert, was es zu einem 4-Arylcyclohexanon macht.

Die Reaktivität des Cyclohexanonrings, wie z. B. Reaktionen am Carbonylkohlenstoff und an den benachbarten α-Positionen, wird durch die sperrige und lipophile 4-Isobutylphenylgruppe beeinflusst. Diese Gruppe kann sterische Hinderung ausüben und die elektronischen Eigenschaften des Rings beeinflussen, was wiederum die Regio- und Stereoselektivität nachfolgender Reaktionen steuert. Im Vergleich zu unsubstituiertem Cyclohexanon wikipedia.orgchemicalbook.com oder anderen Phenyl-substituierten Analoga wie 4,4-Diphenylcyclohexanon nih.gov bietet der Isobutyl-Substituent am Phenylring spezifische sterische und elektronische Eigenschaften.

Forschungen zu verwandten substituierten Cyclohexanonen haben deren Potenzial in der medizinischen Chemie aufgezeigt. tandfonline.com Beispielsweise wurden verschiedene substituierte Cyclohexanonderivate als potenzielle Antikrebsmittel untersucht. tandfonline.com Obwohl spezifische biologische Aktivitätsstudien für 4-(4-Isobutylphenyl)cyclohexanon nicht ausführlich dokumentiert sind, unterstreicht die Forschung an analogen Strukturen die potenzielle Bedeutung dieser Klasse von Verbindungen.

Allgemeine Bedeutung als molekulares Gerüst in der organischen Synthese

Die Bedeutung von 4-(4-Isobutylphenyl)cyclohexanon liegt in seiner Rolle als molekulares Gerüst, das in komplexere Zielmoleküle eingebaut werden kann. 4-Arylcyclohexanone sind anerkannte Bausteine in der Synthese, die Zugang zu einer Vielzahl von Strukturen ermöglichen. acs.orgacs.org

Die Ketonfunktionalität kann leicht modifiziert werden, um Alkohole, Alkene oder Amine zu erzeugen. Darüber hinaus können die α-Positionen zum Keton funktionalisiert werden, um neue Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen zu bilden. Diese Vielseitigkeit macht es zu einem wertvollen Ausgangsmaterial.

Ein bemerkenswertes Beispiel für die Anwendung eines verwandten Gerüsts ist die Verwendung von 4'-Isobutylacetophenon, einem wichtigen Zwischenprodukt bei der Synthese von Ibuprofen. google.comlookchem.com Obwohl es sich nicht um ein Cyclohexanonderivat handelt, zeigt die Bedeutung der 4-Isobutylphenyl-Einheit in pharmazeutischen Synthesen das Potenzial von Bausteinen, die diese Gruppe enthalten. Die Synthese von Analgetika auf der Basis von 4-Amino-4-arylcyclohexanonen unterstreicht ebenfalls den Wert dieses Gerüsts bei der Arzneimittelentwicklung. nih.gov Die Synthese von komplexen Naturstoffen wie (+)-Pancratistatin hat die Nützlichkeit von prochiralen 4-Arylcyclohexanonderivaten gezeigt. acs.org

Die allgemeine Strategie beinhaltet oft die Nutzung des Cyclohexanonrings als Templat, um die gewünschte Stereochemie und Funktionalität in das Zielmolekül einzuführen. Reaktionen wie die asymmetrische Konjugataddition an Cyclohexenone acs.org und verschiedene Cycloadditionsreaktionen rsc.org sind leistungsstarke Werkzeuge, die auf Derivate von 4-(4-Isobutylphenyl)cyclohexanon angewendet werden könnten, um komplexe dreidimensionale Strukturen zu erzeugen.

Tabelle der erwähnten Verbindungen

| Verbindungsname | CAS-Nummer | Molekülformel |

| 4-(4-Isobutylphenyl)cyclohexanon | 1890662-66-4 | C16H22O |

| Cyclohexanon | 108-94-1 | C6H10O |

| 4,4-Diphenylcyclohexanon | 4528-68-1 | C18H18O |

| 4'-Isobutylacetophenon | 38861-78-8 | C12H16O |

| Ibuprofen | 15687-27-1 | C13H18O2 |

| (+)-Pancratistatin | 29383-49-1 | C14H15NO4 |

Structure

3D Structure

属性

IUPAC Name |

4-[4-(2-methylpropyl)phenyl]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(17)10-8-15/h3-6,12,15H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFKAFHWTVOTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Isobutylphenyl Cyclohexanone

Strategies for Constructing the Cyclohexanone (B45756) Core with an Aryl Substituent

The formation of the 4-arylcyclohexanone framework in a single, fluid process is a primary goal in the synthesis of this compound. This can be accomplished through either intermolecular bond-forming reactions that bring together separate molecular components or through intramolecular cyclizations of a single precursor molecule.

Intermolecular Carbon-Carbon Bond Forming Reactions

Intermolecular strategies involve the assembly of the target molecule from two or more simpler starting materials. Key among these are the Robinson annulation and Michael addition reactions.

The Robinson annulation is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org In a potential synthesis of 4-(4-isobutylphenyl)cyclohexanone, a suitable Michael acceptor, such as a vinyl ketone bearing the 4-isobutylphenyl moiety, could react with a ketone enolate. The subsequent intramolecular aldol condensation of the resulting 1,5-diketone would then yield the desired cyclohexenone, which can be subsequently reduced to the target cyclohexanone.

A more direct approach involves the Michael addition (or conjugate addition) of a nucleophile to an α,β-unsaturated ketone. Specifically, the use of organocuprates, such as lithium di(4-isobutylphenyl)cuprate, as "soft" nucleophiles allows for selective 1,4-addition to a cyclohexenone precursor. organicchemistrytutor.commasterorganicchemistry.com This method directly establishes the carbon-carbon bond at the desired C-4 position of the cyclohexanone ring. The reaction proceeds through the formation of a copper-alkene π-complex, which facilitates the transfer of the aryl group. ic.ac.uk

Another classic method for forming six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgcerritos.eduorganic-chemistry.org To synthesize the target molecule, a diene containing the 4-isobutylphenyl group could react with a suitable dienophile that can be later converted to a ketone. For instance, a 1-(4-isobutylphenyl)-1,3-butadiene could react with a ketene (B1206846) equivalent, which upon hydrolysis would yield the cyclohexenone, followed by reduction. wikipedia.org

Intramolecular Cyclization Approaches

Intramolecular reactions, where a single molecule rearranges to form a cyclic product, offer an alternative strategy. These methods often provide good control over stereochemistry.

One such approach is the intramolecular Heck reaction . This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a cyclic compound. chim.it A precursor molecule containing both a 4-isobutylphenyl halide and a suitably positioned cyclohexenyl moiety could undergo intramolecular cyclization to form the desired product.

Another potential intramolecular route is the Prins/Friedel-Crafts cyclization cascade . This reaction can be initiated by a Lewis acid, leading to the formation of a benzyl (B1604629) carbenium ion which is then trapped by an intramolecular Friedel-Crafts alkylation to form a tetralin-2-ol scaffold, a related structure to the target molecule. beilstein-journals.org

Functionalization of Pre-existing Cyclohexanone Systems

An alternative synthetic philosophy involves starting with a cyclohexanone or a related derivative and introducing the 4-isobutylphenyl group at the C-4 position. This can be achieved through direct alkylation/arylation, palladium-catalyzed cross-coupling reactions, or a Friedel-Crafts acylation followed by further transformations.

Direct Alkylation and Arylation at the C-4 Position

While direct alkylation of ketone enolates is a common synthetic transformation, the direct arylation of a simple cyclohexanone enolate at the C-4 position with a 4-isobutylphenyl halide is challenging. However, related transformations involving the Michael addition of enamines or other stabilized carbanions to α,β-unsaturated systems can be considered.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org In this context, cyclohexene (B86901) could be coupled with a 4-isobutylphenyl halide in the presence of a palladium catalyst to form 4-(4-isobutylphenyl)cyclohexene. nih.gov Subsequent oxidation of the double bond would then yield the desired cyclohexanone.

The Suzuki-Miyaura coupling offers another versatile approach. This reaction couples an organoboron compound with an organic halide. libretexts.orgyoutube.com A potential route would involve the coupling of a 4-halocyclohexenone derivative with 4-isobutylphenylboronic acid. The resulting 4-(4-isobutylphenyl)cyclohexenone could then be reduced to the target molecule.

Friedel-Crafts Acylation and Subsequent Transformations for Aryl Introduction

The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings. wikipedia.orgnih.gov A plausible synthetic route would involve the acylation of isobutylbenzene (B155976) with a cyclohexene-derived acylating agent, such as cyclohexene-1-carbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. echemi.comchemguide.co.uk This would yield an α,β-unsaturated ketone, which could then be reduced to the saturated this compound. An alternative involves the acylation of a saturated hydrocarbon, known as the Nenitzescu reductive acylation, which could directly yield a substituted cyclohexylketone. wikipedia.org

Catalytic Systems in Synthesis

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is often employed when high selectivity is a priority. In processes related to the synthesis of derivatives of this compound, soluble palladium complexes like PdCl2(PPh3)2 have been utilized in carbonylation reactions. rsc.org These catalysts can be highly effective under mild conditions. For instance, kinetic and mechanistic studies on the hydrogenation of cyclohexanone have been carried out using cationic complexes of ruthenium and osmium, demonstrating high efficiency in 2-methoxyethanol (B45455) solution. researchgate.net The primary advantage of homogeneous catalysts lies in their well-defined active sites, which allows for high selectivity and reproducibility. However, the separation of the catalyst from the product mixture can be a significant challenge, often leading to catalyst loss and product contamination.

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, offer a practical solution to the separation issues encountered with homogeneous systems. mdpi.com These catalysts are typically solid materials that can be easily filtered or centrifuged from the reaction mixture, facilitating their reuse and continuous operation.

In the context of cyclohexanone synthesis, palladium-on-charcoal, modified with sodium carbonate, has been shown to be effective for the hydrogenation of substituted phenols to their corresponding cyclohexanone derivatives in non-polar solvents. researchgate.net The efficiency of these catalysts can be further enhanced by optimizing their preparation. For example, the hydrogen reduction method can lead to better palladium dispersion and higher catalytic activity. researchgate.net The development of highly efficient and stable heterogeneous catalysts is a key area of research for overcoming energy and environmental challenges in industrial processes. mdpi.com

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants | Different from reactants |

| Selectivity | Generally high | Can be high, depends on catalyst design |

| Catalyst Separation | Difficult | Easy |

| Catalyst Reusability | Often challenging | Generally straightforward |

| Industrial Application | Preferred for high selectivity needs | Widely used due to ease of separation |

Biocatalytic Approaches to Cyclohexanone Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is gaining prominence as a green and sustainable alternative to traditional chemical methods. researchgate.netacib.at Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity.

For the synthesis of cyclohexanone derivatives, alcohol dehydrogenases (ADHs) have been investigated for the stereoselective reduction of substituted cyclohexanones. mdpi.com For example, the reduction of 4-tert-butylcyclohexanone (B146137) can be achieved with high diastereoselectivity using ADHs. mdpi.com Furthermore, lipases, such as Candida antarctica lipase (B570770) B (CalB), have been employed for the enzymatic esterification of related compounds, demonstrating the versatility of biocatalysts in producing a range of derivatives. mdpi.com The use of biocatalysts aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and minimizing waste generation. researchgate.netmdpi.com

Considerations for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. Key considerations include maximizing atom economy and optimizing the use of solvents.

Atom Economy Principles

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A high atom economy indicates that a significant portion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. primescholars.com

Addition reactions, such as catalytic hydrogenations, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. researchgate.net In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economies. The concept of atom economy encourages the development of synthetic pathways that maximize the incorporation of starting materials into the final product. nih.gov

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in the sustainability of a chemical process. Solvents constitute a significant portion of the mass in many reactions and are a major source of waste and environmental pollution. Green chemistry principles advocate for the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.

In the synthesis of cyclohexanone derivatives, the reaction medium can significantly influence catalyst activity and selectivity. For instance, the hydrogenation of substituted phenols using a palladium-on-charcoal catalyst is effective in a non-polar solvent. researchgate.net Research into solvent alternatives includes the use of water, supercritical fluids, and ionic liquids. Optimizing the reaction medium can lead to improved reaction rates, easier product separation, and a reduced environmental footprint. The development of solvent guides for various reaction types is an active area of research in the pharmaceutical and chemical industries. digitellinc.com

Role of 4 4 Isobutylphenyl Cyclohexanone As a Synthetic Intermediate

Derivatization of the Cyclohexanone (B45756) Carbonyl Moiety

The carbonyl group of the cyclohexanone ring is a primary site for chemical modification, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The electrophilic carbon of the carbonyl group in 4-(4-isobutylphenyl)cyclohexanone is susceptible to attack by various nucleophiles. academie-sciences.fr The stereochemical outcome of these additions is influenced by the steric hindrance posed by the 4-(4-isobutylphenyl) group and the approaching nucleophile. acs.org For instance, the addition of hydrogen cyanide (HCN) to 4-substituted cyclohexanones can be catalyzed by hydroxynitrile lyases to afford cyanohydrins with high stereoselectivity. researchgate.net The chemical addition of HCN, however, typically results in a mixture of cis and trans isomers. researchgate.net

Table 1: Illustrative Nucleophilic Addition to 4-Substituted Cyclohexanones

| Reactant | Nucleophile/Reagent | Product | Key Observation | Reference |

|---|---|---|---|---|

| 4-Alkylcyclohexanone | HCN, (R)-PaHNL | trans-Cyanohydrin | Almost exclusive trans-addition. | researchgate.net |

| 4-Alkylcyclohexanone | HCN, (S)-MeHNL | cis-Cyanohydrin | Preferred cis-addition, with selectivity increasing with the size of the 4-substituent. | researchgate.net |

This table presents data for analogous compounds to illustrate the expected reactivity.

The protons on the carbons alpha to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. libguides.combham.ac.uk These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, in what is known as enolate alkylation. caltech.eduyoutube.com The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. libretexts.org

Alternatively, the reaction of this compound with a secondary amine can form an enamine. unityfvg.it Enamines are also excellent nucleophiles and can undergo reactions like the Stork enamine alkylation. wikipedia.org

Table 2: Representative Enolate and Enamine Reactions of Cyclohexanone Derivatives

| Reactant | Reagent(s) | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 4-Phenylcyclohexanone (B41837) | 1. LDA; 2. Alkyl halide | α-Alkylated cyclohexanone | Regioselective C-C bond formation. | caltech.edu |

This table provides examples with analogous compounds to demonstrate the anticipated reactivity.

The carbonyl group of this compound can participate in condensation reactions with various reagents to form larger, more complex structures, including heterocyclic systems. For example, the aldol (B89426) condensation of 4-phenylcyclohexanone with an aldehyde under mechanochemical conditions has been reported to proceed in high yield. beilstein-journals.org Furthermore, reactions of 4-phenylcyclohexanone with amines can lead to the formation of N-functionalized 2-aminophenols through a dehydrogenative process. nih.govresearchgate.net These reactions highlight the potential of this compound to serve as a scaffold for the synthesis of diverse heterocyclic compounds. rsc.org

Table 3: Condensation and Heterocycle-Forming Reactions of 4-Phenylcyclohexanone

| Reactant 1 | Reactant 2 | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| 4-Phenylcyclohexanone | Veratraldehyde | Aldol condensation product | High yield (98%) under mechanochemical conditions. | beilstein-journals.org |

| 4-Phenylcyclohexanone | 1-Methyl-3-phenylpropylamine | N-functionalized 2-aminophenol | Dehydrogenation-driven reaction affording the product in excellent yield. | nih.gov |

This table contains data for a closely related analog to illustrate the potential synthetic utility.

Transformations Involving the Isobutylphenyl Group

The isobutylphenyl moiety of the molecule offers additional sites for functionalization, independent of the cyclohexanone ring's reactivity.

The benzene (B151609) ring, being activated by the electron-donating isobutyl group, is expected to undergo electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com These reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, would predominantly occur at the ortho and para positions relative to the cyclohexyl substituent. savemyexams.comlibretexts.org The directing effect of the bulky 4-cyclohexanone substituent would also influence the regiochemical outcome.

Table 4: General Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halo-substituted this compound |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-substituted this compound |

This table outlines the expected outcomes based on general principles of electrophilic aromatic substitution.

The isobutyl side chain itself can be a site for chemical modification. For instance, oxidation of the benzylic carbon of the isobutyl group can occur under strong oxidizing conditions, such as with potassium permanganate, to yield a carboxylic acid. libretexts.orglibretexts.org It is important to note that for this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.org In some biological systems, oxidation of an isobutyl side chain can lead to hydroxylated metabolites. tandfonline.com Furthermore, metabolic studies on related compounds have shown that oxidation can occur at the isopropyl side chain to form hydroxy and dihydroxy metabolites. nih.gov

Table 5: Potential Reactions at the Isobutyl Side Chain

| Reaction Type | Typical Reagents/Conditions | Expected Product | Key Requirement | Reference |

|---|---|---|---|---|

| Benzylic Oxidation | KMnO₄, heat | 4-(4-carboxyphenyl)cyclohexanone | At least one benzylic hydrogen. | libretexts.orglibretexts.org |

This table illustrates potential transformations based on the reactivity of similar alkylbenzene derivatives.

Although direct experimental data on the synthetic applications of this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests its utility as a valuable synthetic intermediate. The presence of both a reactive cyclohexanone ring and a modifiable isobutylphenyl group provides a platform for a multitude of chemical transformations. By drawing parallels with well-studied analogous compounds, it is evident that this compound holds significant potential for the synthesis of a wide range of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity of this compound would be beneficial to fully unlock its synthetic capabilities.

Stereochemical Investigations

Conformational Analysis of the Cyclohexanone (B45756) Ring System

The conformational landscape of 4-(4-isobutylphenyl)cyclohexanone is dominated by the energetic preferences of its six-membered ring. Like cyclohexane (B81311), the cyclohexanone ring adopts a chair conformation to minimize angular and torsional strain. youtube.comlibretexts.org The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position, but the chair remains the most stable arrangement. youtube.com

In 4-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. The equilibrium between these two chair conformers is dictated by the steric bulk of the substituent. The 4-(4-isobutylphenyl) group is sterically demanding, and to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, it strongly prefers the equatorial position. gmu.eduyoutube.com This preference is so pronounced that the conformation is effectively "locked," with the isobutylphenyl group remaining almost exclusively in the equatorial orientation.

This conformational rigidity is crucial, as it presents two distinct faces of the carbonyl group to incoming reagents, influencing the stereoselectivity of subsequent reactions. The equatorial conformer is significantly lower in energy than the axial conformer, as summarized in the table below.

| Conformer | Key Interactions | Relative Stability |

| Equatorial | The bulky 4-isobutylphenyl group is positioned away from the ring's axial hydrogens. | More Stable (Favored) |

| Axial | The bulky 4-isobutylphenyl group experiences significant steric hindrance (1,3-diaxial interactions) with the axial hydrogens at the C-2 and C-6 positions. | Less Stable (Disfavored) |

Diastereoselective and Enantioselective Synthetic Routes to this compound

The synthesis of stereochemically pure forms of this compound is a significant challenge that can be addressed through various modern synthetic methodologies. Although direct asymmetric syntheses of this specific compound are not widely documented, established strategies for analogous 4-arylcyclohexanones are applicable.

Enantioselective synthesis can be achieved through the desymmetrization of a prochiral precursor. For instance, a prochiral 4,4-disubstituted cyclohexadienone could be subjected to an enantioselective conjugate reduction. A more common approach involves the catalytic desymmetric dehydrogenation of a 4-substituted cyclohexanone using a chiral primary amine catalyst in combination with an oxidant like 2-iodoxybenzoic acid (IBX). researchgate.net This method can generate chiral 4-substituted cyclohexenones, which can then be selectively reduced to the desired chiral cyclohexanone.

Another powerful technique is the kinetic resolution of a racemic mixture of a related chiral cyclohexanone derivative. For example, the catalytic enantioselective Baeyer-Villiger oxidation of racemic 2-arylcyclohexanones using chiral catalysts has been shown to effectively separate enantiomers, providing access to optically active lactones and unreacted ketones. researchgate.net

Diastereoselective synthesis often relies on cascade reactions where stereocenters are set in a controlled manner. A double Michael addition strategy, for example, can be used to construct highly substituted cyclohexanone rings with excellent diastereoselectivity. beilstein-journals.orgresearchgate.net While these methods often lead to more complex structures, the principles can be adapted for the synthesis of specific diastereomers of substituted 4-(4-isobutylphenyl)cyclohexanones.

Stereochemical Control in Subsequent Derivatization Reactions

The fixed conformation of this compound, with the aryl group in the equatorial position, allows for significant stereochemical control in reactions at the carbonyl group. The reduction of the ketone to a secondary alcohol is a classic example.

Drawing an analogy to the well-studied reduction of 4-tert-butylcyclohexanone (B146137), nucleophilic attack by a reducing agent, such as sodium borohydride, is subject to stereoelectronic and steric effects. thecatalyst.orgyoutube.com The two faces of the carbonyl are diastereotopic:

Axial Attack: The nucleophile approaches from the axial face, leading to the formation of an equatorial alcohol. This pathway is generally favored for small nucleophiles as it avoids torsional strain with adjacent equatorial hydrogens during the transition state (Bürgi-Dunitz trajectory).

Equatorial Attack: The nucleophile approaches from the more sterically open equatorial face, resulting in an axial alcohol. However, this approach is often hindered by the axial hydrogens at the C-2 and C-6 positions.

For bulky reducing agents like K-Selectride®, the steric hindrance from the axial hydrogens becomes the dominant factor, forcing the nucleophile to attack from the axial face, leading to a high diastereoselectivity for the cis-isomer (equatorial alcohol). scielo.br Conversely, smaller reagents may yield mixtures, but often still favor the equatorial alcohol. This predictable control allows for the synthesis of specific diastereomers of 4-(4-isobutylphenyl)cyclohexanol.

| Reagent Approach | Product Alcohol Position | Key Factor | Resulting Diastereomer |

| Axial | Equatorial | Avoids steric clash with axial H at C2/C6. | cis-4-(4-isobutylphenyl)cyclohexanol (Major) |

| Equatorial | Axial | Encounters steric hindrance from axial H at C2/C6. | trans-4-(4-isobutylphenyl)cyclohexanol (Minor) |

Chirality Transfer in Catalytic Processes

Chirality transfer involves using the stereochemical information from a chiral molecule to influence the outcome of a reaction, creating new chiral centers with high selectivity. While there are no specific reports of this compound derivatives being used for chirality transfer, the concept provides a pathway for its potential application in asymmetric catalysis.

If an enantiomerically pure form of this compound were synthesized (as discussed in section 4.2), it could be converted into a chiral auxiliary or a ligand for a metal catalyst. For example, the ketone could be transformed into a chiral diamine or amino alcohol. researchgate.net When such a chiral ligand coordinates to a metal center, it creates a chiral catalytic environment.

This chiral environment can then direct the approach of substrates to the metal, leading to an enantioselective transformation. The well-defined stereocenters and the rigid conformational chair of the cyclohexane backbone would precisely orient the coordinating groups, effectively transferring the ring's stereochemical information to the product of the catalytic reaction. rsc.org This strategy is a cornerstone of modern asymmetric synthesis, used to create complex molecules with high optical purity.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4-(4-isobutylphenyl)cyclohexanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a comprehensive structural assignment.

Advanced 1D NMR (e.g., DEPT)

Beyond standard ¹H and ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial 1D NMR experiment for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. nanalysis.comcuni.cz This technique manipulates the magnetization transfer from protons to carbons to provide edited carbon spectra. nanalysis.com

A typical DEPT analysis involves running three separate experiments:

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

DEPT-90: Displays only methine (CH) carbons as positive signals.

DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals, while methylene (CH₂) carbons appear as negative signals.

By comparing these spectra with the standard broadband-decoupled ¹³C NMR spectrum (which shows all carbon signals, including quaternary carbons), a complete assignment of carbon types can be achieved. For this compound, this would allow for the unambiguous identification of the methyl groups of the isobutyl moiety, the methylene groups of the cyclohexanone (B45756) ring, and the methine groups in both the isobutyl and cyclohexanone parts of the molecule.

Hypothetical DEPT NMR Data for this compound:

| Carbon Type | Expected Signal Phase in DEPT-45 | Expected Signal Phase in DEPT-90 | Expected Signal Phase in DEPT-135 |

| CH₃ | Positive | No Signal | Positive |

| CH₂ | Positive | No Signal | Negative |

| CH | Positive | Positive | Positive |

| Quaternary C | No Signal | No Signal | No Signal |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing insights into the bonding framework and the through-space proximity of atoms. mdpi.comunife.it

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). qorganica.eslibretexts.orgoxinst.com Cross-peaks in the COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton-proton spin systems throughout the molecule. This would be instrumental in establishing the connectivity within the cyclohexanone ring and the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comustc.edu.cn Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals (or vice versa).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comustc.edu.cn This is particularly useful for identifying quaternary carbons (which are not observed in HSQC or DEPT) and for piecing together different molecular fragments. For instance, HMBC could show correlations between the protons on the cyclohexanone ring and the carbons of the phenyl ring, confirming their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlation techniques, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netnanalysis.comyoutube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This experiment is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the isobutylphenyl group on the cyclohexanone ring (axial vs. equatorial).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This peak is typically observed in the region of 1715-1705 cm⁻¹ for a saturated cyclic ketone. nist.gov Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-2850 cm⁻¹), C-C stretching vibrations for the aromatic ring (around 1600 and 1450 cm⁻¹), and various bending vibrations.

Raman spectroscopy , being a complementary technique, is particularly sensitive to non-polar bonds and symmetric vibrations. It would also clearly show the carbonyl stretch and the aromatic ring vibrations. Analysis of the Raman spectrum could provide additional details about the conformational state of the cyclohexanone ring. nih.gov

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. uol.despbu.ru This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. uol.de

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of:

The precise conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat).

The exact orientation (axial or equatorial) of the 4-isobutylphenyl substituent.

The packing of the molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces.

While no published crystal structure for this compound was found, this method remains the gold standard for absolute and relative stereochemistry determination should a crystalline sample be obtained. researchgate.netacs.org

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. umich.eduacs.org For this compound (C₁₆H₂₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

In addition to the molecular ion peak, mass spectrometry also reveals a fragmentation pattern that provides structural information. pressbooks.publibretexts.org For a ketone, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. pressbooks.pubmiamioh.edu Another common fragmentation for cyclic ketones involves a McLafferty-type rearrangement.

Anticipated Key Fragments in the Mass Spectrum of this compound:

| m/z Value (Hypothetical) | Fragment Identity |

| 230 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₄H₉]⁺ (Loss of isobutyl radical) |

| 133 | [C₁₀H₁₃]⁺ (Isobutylphenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental data. nih.gov Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a molecule, yielding information about its electronic structure and energy. mdpi.com For a molecule like 4-(4-isobutylphenyl)cyclohexanone, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. nih.gov

A primary step in any computational study is geometry optimization. This process determines the lowest-energy three-dimensional arrangement of atoms in the molecule, corresponding to its most stable structure. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles for both the cyclohexanone (B45756) and the substituted phenyl rings. The calculation would confirm that the cyclohexanone ring adopts a stable chair conformation. The orientation of the 4-(isobutyl)phenyl group relative to the cyclohexanone ring (i.e., whether it is in an axial or equatorial position) would be a key finding, with the equatorial position being overwhelmingly favored to minimize steric hindrance. sapub.org The ground state electronic structure describes the distribution of electrons within this optimized geometry, providing a foundation for understanding the molecule's properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govedu.krd A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that the molecule is more reactive. edu.krd For this compound, the HOMO would likely be localized on the electron-rich isobutylphenyl ring, while the LUMO would be centered on the carbonyl group (C=O) of the cyclohexanone ring, which is an electron-withdrawing group.

From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, an MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. This highlights the carbonyl group as the primary site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the molecule would show regions of positive potential (blue), while the carbon skeleton would be largely neutral (green). Such maps are invaluable for predicting non-covalent interactions and sites of reactivity. mdpi.comsemanticscholar.org

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to help assign experimental spectra. winterschool.ccscispace.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom. The results would be expected to correlate well with experimental spectra, helping to confirm the molecular structure. For the related compound 4-phenylcyclohexanone (B41837), experimental ¹H NMR data shows signals for the phenyl protons and distinct signals for the axial and equatorial protons on the cyclohexanone ring. spectrabase.comnih.govchemicalbook.com

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-H bending, or ring deformations. nih.gov These theoretical spectra are often scaled by an empirical factor to better match experimental results. For this compound, a strong vibrational mode corresponding to the C=O stretch would be predicted around 1715 cm⁻¹, characteristic of a cyclohexanone ring.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. materialsciencejournal.org The calculations provide the excitation energies and oscillator strengths, which relate to the wavelength (λmax) and intensity of absorption bands. For this molecule, transitions would likely involve the π → π* transition of the aromatic ring and the n → π* transition of the carbonyl group.

Conformational Analysis through Computational Modeling

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. studysmarter.co.uk For this compound, the primary focus would be on the conformations of the cyclohexanone ring and the orientation of its large substituent.

The cyclohexanone ring exists predominantly in a chair conformation to minimize angular and torsional strain. The key question is the position of the 4-(4-isobutylphenyl) group. Computational modeling would involve optimizing the geometry for two primary chair conformers: one with the substituent in an equatorial position and one with it in an axial position.

The calculations would invariably show that the conformer with the bulky 4-(4-isobutylphenyl) group in the equatorial position is significantly more stable. When a large substituent is in the axial position, it experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). sapub.org By calculating the energy difference (ΔG) between the axial and equatorial conformers, the equilibrium constant (Keq) for the conformational inversion can be determined. For large substituents, this equilibrium heavily favors the equatorial conformer to the point that the axial conformer is practically unpopulated at room temperature. sapub.org

Table 2: Illustrative Conformational Energy Analysis for a Substituted Cyclohexane (B81311)

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Steric Interactions |

| Equatorial | 0.00 (most stable) | > 99% | Minimal steric strain |

| Axial | High (e.g., > 4.0) | < 1% | Significant 1,3-diaxial interactions |

Note: The energy values are illustrative for a bulky substituent on a cyclohexane ring and are not specific calculated values for this compound.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods are extensively used to explore the mechanisms of chemical reactions. This involves identifying the transition states (the highest energy point along a reaction coordinate) and intermediates that connect reactants to products.

A relevant reaction for this compound is its formation via the hydrogenation of 4-(4-isobutylphenyl)phenol. Computational studies could model this reaction on the surface of a catalyst (e.g., palladium). taylorfrancis.com The calculations would elucidate the step-by-step mechanism, which likely involves:

Adsorption of the phenol (B47542) onto the catalyst surface.

Partial hydrogenation of the aromatic ring to form a cyclohexenol (B1201834) intermediate.

Tautomerization of the enol to the more stable keto form (the cyclohexanone).

Desorption of the final product from the catalyst surface.

By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. researchgate.net Furthermore, these methods could be used to study subsequent reactions, such as the reduction of the ketone to form 4-(4-isobutylphenyl)cyclohexanol, helping to understand how reaction conditions can be optimized to favor the desired ketone product.

Force Field Calculations and Molecular Mechanics for Conformational Space Exploration

The conformational landscape of this compound is primarily dictated by the flexibility of the cyclohexanone ring and the rotational freedom of the bond connecting it to the 4-isobutylphenyl group. Force field calculations and molecular mechanics serve as powerful computational tools to explore this landscape, providing insights into the relative stabilities of different conformers and the energy barriers between them. These methods model a molecule as a collection of atoms held together by bonds, which are treated as springs. The total potential energy of the system is calculated as a sum of terms that account for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).

The conformational analysis of substituted cyclohexanes is a well-established area of study, and the principles derived from these studies are directly applicable to this compound. For cyclohexane derivatives, the chair conformation is generally the most stable, significantly lower in energy than the boat or twist-boat conformations. The introduction of a bulky substituent, such as the 4-isobutylphenyl group at the C4 position, leads to two possible chair conformers: one with the substituent in an equatorial position and the other with it in an axial position.

Molecular mechanics calculations consistently show that for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable. pressbooks.pub This preference is primarily due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which occur when an axial substituent is in close proximity to the axial hydrogens on C2 and C6 of the ring. pressbooks.pub In the case of this compound, the large 4-isobutylphenyl group would experience significant steric hindrance in the axial position.

A systematic exploration of the conformational space of this compound using a molecular mechanics force field, such as MM2 or a consistent force field (CFF), would involve rotating the bonds and calculating the potential energy for each resulting conformation. researchgate.netsemanticscholar.org This process generates a potential energy surface, where the low-energy regions correspond to stable conformers.

The primary chair conformations of this compound are depicted below, with the 4-isobutylphenyl group in the equatorial and axial positions, respectively.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | 4.5 - 5.5 |

| Twist-Boat | - | 5.0 - 6.0 |

| Boat | - | 6.5 - 7.5 |

| Note: These are representative values based on analogous substituted cyclohexanes and are intended for illustrative purposes. |

The energy difference between the equatorial and axial conformers is a key parameter determined from these calculations. For a t-butyl group, this difference is approximately 5 kcal/mol. Given the similar steric bulk of the 4-isobutylphenyl group, a comparable energy difference is expected. The higher energy of the twist-boat and boat conformations makes them significantly less populated at room temperature.

In addition to the ring conformations, molecular mechanics can also explore the rotational isomers (rotamers) of the isobutyl group and the orientation of the phenyl ring relative to the cyclohexanone ring. These calculations would further refine the understanding of the molecule's preferred three-dimensional structure.

Table 2: Key Dihedral Angles for the Equatorial Conformer of this compound

| Atoms (C-C-C-C) | Dihedral Angle (degrees) |

| C1-C2-C3-C4 | ~55-60 |

| C2-C3-C4-C5 | ~-50 to -55 |

| C3-C4-C5-C6 | ~50-55 |

| C4-C5-C6-C1 | ~-55 to -60 |

| C5-C6-C1-C2 | ~60-65 |

| C6-C1-C2-C3 | ~-60 to -65 |

| Note: These are idealized values for a chair conformation and can be refined by specific force field calculations. |

Force field calculations provide a computationally efficient method to survey the vast conformational space of flexible molecules like this compound. The results of these studies are crucial for understanding its physical and chemical properties, as the reactivity and biological activity of a molecule are often dictated by its preferred conformation.

Future Research Trajectories and Unexplored Areas

Discovery of Novel Catalytic Systems for its Synthesis and Derivatization

The synthesis of 4-(4-isobutylphenyl)cyclohexanone and its subsequent chemical transformations represent a significant area for innovation, particularly through the discovery of novel catalytic systems. Current synthetic methodologies can often be improved in terms of efficiency, selectivity, and environmental impact.

Future research could focus on greener catalytic alternatives to traditional methods. wiley-vch.de This includes the exploration of solid acid catalysts, such as zeolites and acidic clays, which offer advantages like easy separation from reaction mixtures, recyclability, and reduced corrosivity (B1173158) compared to mineral acids. wiley-vch.de Another promising avenue is the use of water-tolerant Lewis acids, like lanthanide triflates, which can facilitate reactions in aqueous media, thereby reducing the reliance on volatile organic solvents. wiley-vch.descispace.com

For the synthesis of the core structure, novel catalytic hydrogenation processes could be developed. For instance, bromide salt-modified Palladium on Carbon (Pd/C) catalysts have shown high efficiency in converting biomass-derived aromatic ethers into cyclohexanone (B45756) derivatives. nih.gov Applying such a system to a suitable precursor could provide a sustainable route to this compound.

Furthermore, research into the derivatization of the cyclohexanone ring or the isobutylphenyl group could be accelerated by new catalysts. For example, multicomponent tandem reactions, which allow for the construction of complex molecules in a single step, could be designed to introduce new functional groups. acs.org The development of catalysts for reactions such as reductive amination, aldol (B89426) condensations, or Baeyer-Villiger oxidation, specifically tailored for this substrate, would expand its utility as a chemical building block. Inspiration can be drawn from the extensive derivatization of structurally related compounds, like ibuprofen, which has been converted into a wide array of esters and semicarbazides to explore new chemical space. nih.govsrce.hr

Detailed research findings in this area could include:

Catalyst Screening: A systematic evaluation of various solid acid and metal-based catalysts for the one-pot synthesis of this compound from readily available starting materials.

Kinetic Studies: In-depth kinetic analysis of newly discovered catalytic systems to understand reaction mechanisms and optimize process conditions for yield and selectivity.

Derivatization Libraries: The use of high-throughput screening of catalysts to create a library of novel derivatives of this compound with diverse functional groups.

| Catalyst Type | Potential Application | Advantages |

| Solid Acids (e.g., Zeolites) | Synthesis of the core structure | Recyclable, non-corrosive, reduces waste. wiley-vch.de |

| Water-Tolerant Lewis Acids | Synthesis in aqueous media | Environmentally friendly, avoids organic solvents. wiley-vch.descispace.com |

| Modified Pd/C | Synthesis from bio-based precursors | Potential for sustainable production routes. nih.gov |

| Custom Tandem Catalysts | Advanced derivatization | Increases molecular complexity efficiently. acs.org |

Development of Integrated Continuous-Flow Synthesis Protocols

The transition from traditional batch manufacturing to continuous-flow synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov The development of integrated continuous-flow protocols for the production of this compound is a logical and valuable research trajectory.

A future integrated system could telescope multiple synthetic steps into a single, uninterrupted process. uq.edu.au For example, the formation of the aryl-cyclohexane bond followed by oxidation to the ketone could be performed in sequential flow reactors without the need for isolating intermediates. This approach is particularly beneficial when dealing with unstable or hazardous intermediates, as they are generated and consumed in small volumes within the confined channels of the flow system. uq.edu.au

Research in this area would involve the design and optimization of various flow modules, such as micromixers for rapid reagent mixing, packed-bed reactors containing immobilized catalysts, and in-line separation and purification units. uq.edu.aunih.gov The use of Perfluoroalkoxy (PFA) reactor coils and specialized microreactors resistant to corrosive reagents could allow for reactions under a wider range of temperatures and pressures than is feasible in batch production. nih.gov This technology has been successfully applied to the synthesis of other complex ketones and active pharmaceutical ingredients, demonstrating its robustness and potential. nih.gov

Key research objectives could include:

Modular Flow Platform: Designing a flexible, modular flow chemistry platform that can be easily reconfigured for the synthesis of this compound and its analogs.

Process Analytical Technology (PAT): Integrating in-line analytical tools, such as Raman or infrared spectroscopy, to monitor reaction progress in real-time, enabling precise control and optimization. rsc.org

Scalability Demonstration: Scaling up the optimized continuous-flow process to demonstrate its viability for producing kilogram quantities of the target compound, as has been achieved for other complex molecules. nih.govrsc.org

Exploration of its Utility in Materials Science and Polymer Chemistry

The unique structure of this compound makes it an interesting candidate for applications in materials science and polymer chemistry. cityu.edu.hkillinois.edu The rigid cyclohexanone core combined with the non-polar isobutylphenyl group could impart specific properties to new materials.

A particularly promising area of research is the use of this compound as a monomer for the synthesis of novel polymers. Specifically, it could serve as a building block for liquid crystalline polymers. Research has shown that polymers containing bis(benzylidene)cycloalkanone units can exhibit liquid crystalline properties. medcraveebooks.com By converting this compound into a dibenzylidene derivative, it could be polymerized to create polyesters or other polymers with potential applications in optics or as high-strength materials. The isobutyl group could enhance solubility and modify the packing of the polymer chains, influencing the resulting material properties. medcraveebooks.com

Furthermore, the cyclohexanone moiety can undergo various polymerization reactions or be incorporated as a pendant group, potentially influencing the thermal and mechanical properties of the resulting polymer. Its incorporation could enhance the glass transition temperature (Tg) or modify the refractive index of materials.

Future research in this domain could focus on:

Monomer Synthesis and Polymerization: Developing efficient synthetic routes to convert this compound into polymerizable monomers (e.g., diols, diacids, or divinyl compounds) and exploring their subsequent polymerization.

Material Characterization: A thorough investigation of the physical and chemical properties of the resulting polymers, including their thermal stability, mechanical strength, optical properties, and liquid crystalline behavior. medcraveebooks.com

Covalent Organic Frameworks (COFs): Investigating its use as a building block for creating porous Covalent Organic Frameworks. The defined geometry of the molecule could lead to materials with tailored pore sizes for applications in gas storage or catalysis. rsc.org

| Potential Material Class | Monomer Precursor | Potential Properties/Applications |

| Liquid Crystalline Polyesters | Di-functionalized derivatives (e.g., diols) | High thermal stability, anisotropic properties, optics. medcraveebooks.com |

| Specialty Polymers | Vinyl or epoxy derivatives | Modified glass transition temperature, altered refractive index. |

| Covalent Organic Frameworks (COFs) | Poly-functionalized analogs | Porous materials for catalysis or separations. rsc.org |

Computational Design of Novel Analogs with Tailored Chemical Reactivity or Physical Properties (non-biological)

Computational chemistry provides powerful tools for the rational design of new molecules with specific, pre-defined properties, bypassing the need for extensive trial-and-error synthesis. nih.gov For this compound, computational methods can guide the design of novel, non-biological analogs with tailored chemical reactivity or unique physical characteristics.

Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can predict a wide range of properties for hypothetical analogs before they are ever synthesized in a lab. nih.govwsu.edu For example, one could computationally screen a virtual library of analogs with different substituents on the phenyl ring or modifications to the cyclohexanone core to identify candidates with a desired refractive index, dielectric constant, or specific spectral properties (e.g., NMR chemical shifts). nih.gov This is particularly relevant for applications in materials science, where precise physical properties are critical.

Computational studies can also predict chemical reactivity. By calculating reaction energy barriers, researchers can design analogs that are more (or less) susceptible to certain chemical transformations. harvard.edu For instance, if the goal is to create a more stable polymer, one could design analogs that are less prone to oxidative degradation. Conversely, if the molecule is intended as a reactive intermediate, its structure could be computationally tuned to facilitate a specific subsequent reaction. The study of molecules with similar structural motifs, such as methyl-2-(4-isobutylphenyl)propanoate, using computational tools to analyze their structure and electronic properties demonstrates the feasibility of this approach. keinsci.com

Future research directions include:

High-Throughput Virtual Screening: Developing automated computational workflows to design and evaluate thousands of virtual analogs of this compound for a specific target property, such as thermal stability or electronic absorption wavelength.

Predictive Reactivity Models: Building quantitative structure-reactivity relationship (QSRR) models to predict the outcome of key chemical reactions, aiding in the design of new synthetic pathways.

Force Field Development: Creating specific molecular mechanics force fields for polymers and materials containing the this compound motif to enable large-scale simulations of their bulk properties.

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Isobutylphenyl)cyclohexanone with high purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or catalytic hydrogenation of substituted cyclohexanones. For example, reductive amination or ketone reduction using agents like LiAlH4 can be adapted, with careful control of reaction conditions (e.g., solvent polarity, temperature) to optimize yield. Purification via column chromatography or recrystallization is critical to isolate the product from intermediates like 4-substituted cyclohexanone derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation by working in a fume hood. Store in airtight containers away from oxidizers and moisture. In case of spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm) and cyclohexanone carbonyl (δ ~210 ppm in ).

- IR : Identify the ketone C=O stretch (~1700 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) aligned with the molecular formula .

Advanced Research Questions

Q. How does the isobutylphenyl substituent influence stereoselectivity in asymmetric catalytic reactions involving cyclohexanone?

- Methodological Answer : The bulky isobutylphenyl group induces steric hindrance, favoring axial attack in reduction reactions (e.g., LiAlH4) and altering transition-state geometries. Computational modeling (DFT) can predict preferred pathways, while experimental validation via chiral HPLC or NMR anisotropy measurements quantifies enantiomeric excess .

Q. What are the dominant decomposition pathways or byproducts of this compound under oxidative conditions?

- Methodological Answer : Autoxidation via radical intermediates can form hydroperoxides or ring-opened aldehydes. Monitor byproducts using GC-MS or HPLC-MS. Solvent cage effects in liquid-phase reactions may stabilize transient radicals, leading to dimerization products .

Q. How can the substituent electronic effects of the isobutylphenyl group be leveraged to enhance reactivity in proline-catalyzed condensations?

- Methodological Answer : The electron-donating isobutyl group increases electron density at the cyclohexanone carbonyl, accelerating nucleophilic attack. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) and use kinetic studies to correlate substituent effects with reaction rates .

Q. What strategies mitigate diastereomeric interference during fluorination or functionalization of this compound?

- Methodological Answer : Employ substrate-controlled fluorination via fluorodesilylation, leveraging steric bulk to direct regioselectivity. Use diastereomerically pure intermediates and validate outcomes via X-ray crystallography or NOE NMR experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。